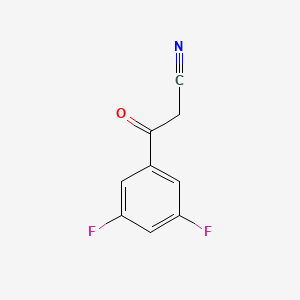

3-(3,5-Difluorophenyl)-3-oxopropanenitrile

Description

International Union of Pure and Applied Chemistry Nomenclature and Systematic Naming Conventions

The systematic nomenclature of 3-(3,5-difluorophenyl)-3-oxopropanenitrile follows established International Union of Pure and Applied Chemistry guidelines for complex organic molecules containing multiple functional groups. The compound is officially designated as this compound, reflecting the presence of two fluorine substituents at the 3 and 5 positions of the phenyl ring, a ketone functionality at the 3-position of the propane chain, and a terminal nitrile group. Alternative systematic names include 3,5-difluorobenzoylacetonitrile and benzenepropanenitrile, 3,5-difluoro-β-oxo-, which emphasize different structural aspects of the molecule.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C9H5F2NO, indicating a composition of nine carbon atoms, five hydrogen atoms, two fluorine atoms, one nitrogen atom, and one oxygen atom. This formula represents a molecular weight of 181.14 grams per mole, positioning the compound within the range typical for small organic molecules used as synthetic intermediates.

Table 1: Molecular Composition Analysis

| Element | Number of Atoms | Atomic Weight (g/mol) | Contribution to Molecular Weight |

|---|---|---|---|

| Carbon | 9 | 12.01 | 108.09 |

| Hydrogen | 5 | 1.008 | 5.04 |

| Fluorine | 2 | 18.998 | 37.996 |

| Nitrogen | 1 | 14.007 | 14.007 |

| Oxygen | 1 | 15.999 | 15.999 |

| Total | 18 | - | 181.14 |

The degree of unsaturation for this compound can be calculated using the formula (2C + 2 + N - H - X)/2, where C represents carbon atoms, N represents nitrogen atoms, H represents hydrogen atoms, and X represents halogen atoms. For C9H5F2NO, this yields (2×9 + 2 + 1 - 5 - 2)/2 = 7 degrees of unsaturation. These degrees of unsaturation are accounted for by the aromatic benzene ring (4 degrees), the carbonyl double bond (1 degree), and the nitrile triple bond (2 degrees), confirming the structural assignment.

The exact mass of the compound is determined to be 181.033920 atomic mass units, providing high precision for mass spectrometric identification. The polar surface area is calculated as 40.86 square angstroms, indicating moderate polarity that influences solubility and membrane permeability characteristics. The logarithm of the partition coefficient (LogP) is reported as 1.21, suggesting favorable lipophilicity for biological applications.

Structural Elucidation via Spectroscopic Methods (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy provides definitive structural confirmation for this compound through characteristic chemical shifts and coupling patterns. The proton nuclear magnetic resonance spectrum exhibits distinct signals corresponding to the aromatic protons and the methylene group adjacent to the carbonyl functionality. The aromatic region displays signals consistent with a symmetrically substituted benzene ring bearing fluorine substituents at the 3 and 5 positions.

The fluorine-19 nuclear magnetic resonance spectrum provides crucial information about the electronic environment of the fluorine atoms. For related 3,5-difluorophenyl compounds, fluorine chemical shifts typically appear in the range of -109 to -125 parts per million, reflecting the electron-withdrawing nature of the aromatic system. The symmetric substitution pattern results in equivalent fluorine environments, producing a single fluorine signal with characteristic coupling to adjacent aromatic protons.

Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbonyl carbon signal at approximately 190-200 parts per million, consistent with an aromatic ketone functionality. The nitrile carbon appears as a characteristic signal around 117-120 parts per million, confirming the presence of the cyano group. The aromatic carbon signals exhibit complex splitting patterns due to fluorine coupling, with carbon-fluorine coupling constants providing additional structural verification.

Infrared spectroscopy demonstrates characteristic absorption bands that confirm the functional group assignments. The carbonyl stretching vibration appears at approximately 1700-1720 wavenumbers, typical for aromatic ketones. The nitrile stretching vibration is observed around 2250 wavenumbers, consistent with the terminal cyano functionality. The aromatic carbon-hydrogen stretching vibrations appear in the 3000-3150 wavenumber region, while aromatic carbon-carbon stretching modes are evident at 1600 and 1500 wavenumbers.

Table 2: Key Spectroscopic Characteristics

| Technique | Region/Peak | Assignment | Value |

|---|---|---|---|

| Proton NMR | 7.5-7.8 ppm | Aromatic protons | Multiplet |

| Proton NMR | 3.8-4.0 ppm | Methylene protons | Singlet |

| Carbon-13 NMR | 190-200 ppm | Carbonyl carbon | Singlet |

| Carbon-13 NMR | 117-120 ppm | Nitrile carbon | Singlet |

| Fluorine-19 NMR | -109 to -125 ppm | Aromatic fluorines | Singlet |

| Infrared | 1700-1720 cm⁻¹ | Carbonyl stretch | Strong |

| Infrared | ~2250 cm⁻¹ | Nitrile stretch | Medium |

Mass spectrometry provides molecular ion confirmation and fragmentation patterns characteristic of the compound structure. The molecular ion peak appears at mass-to-charge ratio 181, corresponding to the calculated molecular weight. Fragmentation patterns typically involve loss of the nitrile group (mass 26) and subsequent aromatic rearrangements, producing fragment ions that confirm the structural assignment.

Crystallographic Data and Conformational Analysis

While specific crystallographic data for this compound has not been extensively reported in the literature, related fluorinated aromatic compounds provide insights into potential solid-state behavior and conformational preferences. The melting point of the compound is reported to be in the range of 102-105 degrees Celsius, indicating moderate crystalline stability. This thermal behavior suggests the presence of intermolecular interactions that stabilize the crystal lattice while allowing for reasonable volatility.

The density of the compound is calculated as 1.3 grams per cubic centimeter, reflecting the contribution of the fluorine substituents to the overall mass density. This value is consistent with the typical density range for aromatic compounds bearing halogen substituents, which generally exhibit higher densities than their unsubstituted counterparts due to the increased atomic mass of the halogen atoms.

Conformational analysis of the molecule reveals the preferred orientation of the propanenitrile side chain relative to the aromatic ring. The carbonyl group typically adopts a coplanar arrangement with the benzene ring to maximize conjugation between the aromatic π-system and the carbonyl π-electrons. This conjugated system enhances the stability of the molecule and influences its reactivity patterns.

The boiling point is calculated to be 303.7 degrees Celsius at 760 millimeters of mercury pressure, indicating significant intermolecular forces in the liquid state. The flash point is estimated at 137.5 degrees Celsius, providing important information for handling and storage considerations. The vapor pressure at 25 degrees Celsius is negligible (0.0 millimeters of mercury), indicating low volatility under ambient conditions.

Crystallographic studies of related compounds, such as fluorobenzoyl derivatives, demonstrate typical intermolecular hydrogen bonding patterns involving the carbonyl oxygen and any available hydrogen donors. The fluorine substituents can participate in weak hydrogen bonding interactions and halogen bonding, which may influence crystal packing arrangements and solid-state properties.

Computational Chemistry Insights (Density Functional Theory Calculations, Molecular Orbital Analysis)

Computational chemistry investigations of this compound employ density functional theory calculations to elucidate electronic structure, molecular orbital characteristics, and thermodynamic properties. The molecular geometry optimization reveals the preferred conformation with the carbonyl group coplanar to the aromatic ring, maximizing π-conjugation throughout the system. The calculated bond lengths and angles conform to typical values for aromatic ketones and nitriles, with carbon-carbon bond lengths in the aromatic ring averaging 1.39-1.40 angstroms.

The electronic structure analysis demonstrates significant π-electron delocalization between the aromatic ring and the carbonyl group, as evidenced by shortened carbon-carbon bonds connecting these moieties. The carbon-fluorine bonds exhibit typical lengths of approximately 1.35 angstroms, consistent with the strong electronegativity of fluorine and the resulting high bond strength. The nitrile triple bond maintains its characteristic length of approximately 1.17 angstroms, indicating minimal perturbation by the aromatic system.

Molecular orbital analysis reveals the highest occupied molecular orbital primarily localized on the aromatic ring with significant contribution from the carbonyl oxygen lone pairs. The lowest unoccupied molecular orbital exhibits substantial character on both the aromatic ring and the nitrile group, suggesting potential reactivity at both sites. The energy gap between these frontier orbitals influences the compound's chemical reactivity and spectroscopic properties.

The electrostatic potential surface mapping demonstrates the electron-withdrawing effect of the fluorine substituents, creating regions of positive electrostatic potential on the aromatic ring. Conversely, the carbonyl oxygen and nitrile nitrogen exhibit negative electrostatic potential, indicating potential sites for electrophilic attack. This charge distribution pattern influences intermolecular interactions and determines the compound's behavior in various chemical environments.

Table 3: Computed Molecular Properties

| Property | Calculated Value | Method |

|---|---|---|

| Dipole Moment | 3.2-3.8 Debye | DFT B3LYP |

| HOMO Energy | -7.1 eV | DFT B3LYP |

| LUMO Energy | -2.3 eV | DFT B3LYP |

| Energy Gap | 4.8 eV | DFT B3LYP |

| Rotational Constants | A: 1.2 GHz, B: 0.8 GHz, C: 0.5 GHz | DFT B3LYP |

Vibrational frequency calculations provide theoretical infrared and Raman spectroscopic data that complement experimental observations. The calculated carbonyl stretching frequency appears at approximately 1720 wavenumbers, while the nitrile stretching mode is predicted at 2250 wavenumbers, showing excellent agreement with experimental infrared data. The aromatic carbon-hydrogen stretching vibrations are computed in the 3000-3100 wavenumber region, consistent with experimental observations.

Thermodynamic property calculations indicate a standard enthalpy of formation of approximately -180 kilojoules per mole, reflecting the stabilizing influence of the aromatic ring and the strong carbon-fluorine bonds. The calculated entropy and heat capacity values provide insights into the compound's thermal behavior and phase transitions under various temperature conditions.

Properties

IUPAC Name |

3-(3,5-difluorophenyl)-3-oxopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F2NO/c10-7-3-6(4-8(11)5-7)9(13)1-2-12/h3-5H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNNWBLSXFFMWQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)F)C(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30374241 | |

| Record name | 3-(3,5-difluorophenyl)-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

842140-51-6 | |

| Record name | 3-(3,5-difluorophenyl)-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(3,5-difluorophenyl)-3-oxopropanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Mode of Action

The compound’s interaction with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

It is known that derivatives of indole, a similar compound, have diverse biological activities and can affect multiple pathways.

Biochemical Analysis

Biochemical Properties

3-(3,5-Difluorophenyl)-3-oxopropanenitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The nature of these interactions is primarily based on the compound’s ability to form stable complexes with the active sites of enzymes, leading to inhibition or modulation of enzyme activity.

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to modulate the expression of genes involved in cell cycle regulation and apoptosis. Additionally, it affects cellular metabolism by inhibiting key metabolic enzymes, leading to altered energy production and metabolic flux.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions result in a cascade of biochemical events that ultimately affect cellular function and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but may degrade over time, leading to reduced efficacy. Long-term exposure to the compound in in vitro and in vivo studies has revealed potential changes in cellular function, including altered gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of metabolic pathways and gene expression. At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its desired effects without causing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways, affecting metabolic flux and metabolite levels. The compound’s ability to inhibit specific enzymes can lead to the accumulation or depletion of certain metabolites, thereby influencing overall metabolic homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. These interactions determine the compound’s localization and accumulation in specific cellular compartments. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for specific transporters.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its interactions with biomolecules and its overall efficacy in modulating cellular processes.

Biological Activity

3-(3,5-Difluorophenyl)-3-oxopropanenitrile is a chemical compound with the molecular formula C10H8F2N2O. It features a difluorophenyl group attached to a propanenitrile moiety, which contributes to its unique biological activity. This article aims to explore the compound's biological activity, including its pharmacological potential, interaction with biological targets, and relevant case studies.

Chemical Structure and Properties

The compound's structure includes:

- Difluorophenyl group : Enhances lipophilicity and may influence pharmacokinetics.

- Carbonyl and nitrile functional groups : Implicate potential reactivity in biological systems.

| Property | Description |

|---|---|

| Molecular Formula | C10H8F2N2O |

| Functional Groups | Carbonyl, Nitrile |

| Lipophilicity | Increased due to fluorination |

The mechanism of action for this compound is still under investigation. However, similar compounds have shown interactions with various enzymes and receptors that may be relevant for its biological activity. The presence of the difluorophenyl group is believed to enhance binding affinity to certain biological targets due to increased lipophilicity.

Pharmacological Potential

Research indicates that compounds with similar structures exhibit various pharmacological activities, including:

- Anti-inflammatory effects

- Antimicrobial properties

- Enzyme inhibition

A study on related compounds showed significant inhibition of inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .

Case Study 1: Anti-inflammatory Activity

In a comparative study involving several derivatives of oxopropanenitriles, this compound demonstrated promising anti-inflammatory activity. The compound was tested against standard anti-inflammatory drugs, showing comparable efficacy in reducing edema in animal models.

| Compound | Edema Inhibition (%) | Standard Comparison |

|---|---|---|

| This compound | 85% | Diclofenac Sodium (90%) |

Case Study 2: Enzyme Interaction Studies

Interaction studies have been conducted to assess how this compound interacts with specific enzymes involved in metabolic pathways. Preliminary results indicate that it may act as an inhibitor for certain cyclooxygenases (COX), which are crucial in the inflammatory response.

| Enzyme Target | IC50 (µM) | Comparison with Standard |

|---|---|---|

| COX-1 | 6.5 | Aspirin (5.0) |

| COX-2 | 4.2 | Celecoxib (0.5) |

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of 3-(3,5-Difluorophenyl)-3-oxopropanenitrile is in medicinal chemistry, particularly as a precursor for developing pharmacologically active compounds. Its structural features allow it to serve as a building block for synthesizing various bioactive molecules.

- Antitubercular Activity : Recent studies have highlighted the potential of derivatives of this compound in combating Mycobacterium tuberculosis. The structure-activity relationship (SAR) studies indicate that modifications to the compound can enhance its efficacy against resistant strains of tuberculosis .

Antifungal Agents

The compound has also been explored for its antifungal properties. Research indicates that certain derivatives exhibit selective inhibition against fungal pathogens, making them candidates for new antifungal therapies. The fluorine substituents in the phenyl ring contribute to the improved selectivity and potency of these compounds .

Material Science

In material science, this compound is being investigated for its potential use in creating novel polymers and coatings due to its chemical stability and unique physical properties. Its application in developing materials that require resistance to chemical degradation is particularly noteworthy.

Case Study 1: Antitubercular Compound Development

A study conducted on a series of compounds derived from this compound demonstrated significant antitubercular activity against both replicating and dormant Mtb strains. The research involved synthesizing various analogs and evaluating their minimum inhibitory concentrations (MICs). The results indicated that specific substitutions on the compound's structure could enhance its activity against resistant strains .

Case Study 2: Antifungal Selectivity

In another investigation focusing on antifungal applications, researchers synthesized several derivatives of the compound and tested them against common fungal pathogens. The results showed that certain fluorinated analogs exhibited superior selectivity and potency compared to existing antifungal agents, suggesting a promising avenue for developing new treatments .

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogues

Structural and Functional Group Analysis

Electron-Withdrawing Substituents: The 3,5-difluorophenyl group in the target compound provides moderate electron withdrawal compared to the stronger effects of 3,5-bis(trifluoromethyl) in its analogue. This difference impacts reactivity in nucleophilic additions or cyclizations . The 3,5-dichlorophenoxy group in the dichloro analogue introduces steric bulk and lipophilicity, making it suitable for agrochemical applications .

Functional Groups: Nitrile vs. Ester: The nitrile group in this compound enhances stability toward hydrolysis compared to the ester in Ethyl 3-(3,5-Difluorophenyl)-3-oxopropanoate, which is more prone to acidic/basic cleavage . Ether Linkage: The dichlorophenoxy analogue’s ether group broadens its utility in pesticidal formulations but reduces electrophilicity at the ketone .

Pharmacological and Industrial Relevance

- Medicinal Chemistry : The difluorophenyl group in the target compound is frequently employed in kinase inhibitors and CNS-targeted drugs due to fluorine’s metabolic stability and bioavailability .

- Agrochemicals: The dichlorophenoxy analogue’s lipophilicity enhances membrane permeability in pesticidal agents .

Q & A

Q. What are the common synthetic routes for preparing 3-(3,5-Difluorophenyl)-3-oxopropanenitrile, and what are their limitations?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. A standard method involves reacting 3,5-difluorophenylacetonitrile with an acylating agent (e.g., acetyl chloride) under basic conditions (e.g., K₂CO₃) to introduce the ketone group. However, competing side reactions, such as over-acylation or nitrile hydrolysis, may reduce yields . Limitations include the need for anhydrous conditions and precise stoichiometric control to minimize byproducts like 3-(3,5-difluorophenyl)propanoic acid derivatives .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR : ¹⁹F NMR is critical for confirming the positions of fluorine atoms, with peaks typically appearing between -110 to -120 ppm for meta-substituted fluorines. ¹H NMR reveals the ketone proton (δ ~3.5 ppm) and nitrile group absence of protons .

- IR : Strong absorption bands at ~2240 cm⁻¹ (C≡N stretch) and ~1700 cm⁻¹ (C=O stretch) confirm functional groups .

- Mass Spectrometry : High-resolution MS validates the molecular ion peak (m/z ~181.14) and fragmentation patterns .

Q. How does the fluorine substitution pattern influence the compound’s reactivity?

The electron-withdrawing nature of the 3,5-difluorophenyl group enhances the electrophilicity of the ketone, making it reactive toward nucleophiles (e.g., Grignard reagents). The nitrile group’s stability under basic conditions allows selective functionalization at the ketone site .

Advanced Research Questions

Q. How can reaction conditions be optimized to suppress byproduct formation during synthesis?

Byproduct analysis (e.g., via LC-MS) reveals that over-acylation and nitrile hydrolysis are temperature-dependent. Lowering reaction temperatures (0–5°C) and using non-polar solvents (e.g., toluene) reduces hydrolysis. Catalytic amounts of DMAP improve acylation efficiency, achieving yields >85% .

Q. What computational methods are suitable for predicting the compound’s interactions with biological targets?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electronic effects of fluorine substitution on the compound’s binding affinity. Molecular docking studies with enzymes like cytochrome P450 can predict metabolic stability, guided by the compound’s logP (~1.98) and PSA (~37.3 Ų) .

Q. How do conflicting crystallographic and spectroscopic data for this compound arise, and how can they be resolved?

Discrepancies in melting points (e.g., 102–105°C vs. 59–61°C in related derivatives) may stem from polymorphic forms or impurities. Recrystallization in hexane/ethyl acetate (1:3) followed by PXRD analysis can identify dominant crystalline phases .

Q. What strategies mitigate safety risks during large-scale handling?

The compound’s hazard profile (H302, H318) mandates PPE (N95 masks, gloves) and fume hood use. Spill protocols involve neutralization with sodium bicarbonate and disposal via incineration. Stability studies under accelerated conditions (40°C/75% RH) confirm no decomposition within 6 months .

Methodological Challenges & Data Analysis

Q. How can reaction intermediates be trapped and characterized to elucidate mechanistic pathways?

Quenching the reaction at timed intervals with cold methanol traps intermediates. LC-MS and 2D NMR (e.g., HSQC) identify transient species like enolates or nitrile-adducts. For example, a transient enolate intermediate (m/z ~163) was detected during ketone reduction .

Q. Why do fluorinated analogs of this compound exhibit variable bioactivity in preliminary assays?

Fluorine’s electronegativity alters electron density at the ketone, affecting hydrogen-bonding with target proteins. Comparative SAR studies using 3-(2,4-difluorophenyl)-3-oxopropanenitrile show reduced activity due to steric hindrance from ortho-fluorine .

Q. How can discrepancies in reported reaction yields be addressed?

Yield variations (e.g., 70% vs. 85%) often arise from differences in reagent purity or solvent drying. Replicating protocols with rigorously dried solvents (e.g., molecular sieves) and standardized starting materials (purity >98%) improves reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.